molecular formula C9H10ClN3 B1603688 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine CAS No. 888720-52-3

4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B1603688
CAS No.: 888720-52-3
M. Wt: 195.65 g/mol
InChI Key: QDBLQKDCZMHEPJ-UHFFFAOYSA-N
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Description

4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound with the molecular formula C9H10ClN3. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Chemical Reactions Analysis

4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine can be compared with other similar compounds, such as:

    4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine: This compound has a similar structure but with a methyl group instead of an isopropyl group.

    4-Chloro-5-ethylpyrrolo[2,1-f][1,2,4]triazine: This compound has an ethyl group instead of an isopropyl group.

    4-Chloro-5-phenylpyrrolo[2,1-f][1,2,4]triazine: This compound has a phenyl group instead of an isopropyl group.

The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

4-chloro-5-propan-2-ylpyrrolo[2,1-f][1,2,4]triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3/c1-6(2)7-3-4-13-8(7)9(10)11-5-12-13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBLQKDCZMHEPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C(=NC=NN2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10610614
Record name 4-Chloro-5-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

888720-52-3
Record name 4-Chloro-5-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Isopropylpyrrolo[2,1-f][1,2,4]triazin-4 (3H)-one (0.035 g, 0.198 mmol, 1.0 equiv) was added to phosphorous oxychloride (2.0 ml, 21.5 mmol, 109 equiv) under a nitrogen atmosphere. The reaction mixture was heated to reflux for 1.5 h. The mixture was cooled to room temperature then concentrated in vacuo. The residue was partitioned between ethyl acetate and saturated aqueous sodium bicarbonate. The aqueous layer was extracted twice with ethyl acetate. The combined organic washes were dried over anhydrous magnesium sulfate and concentrated in vacuo to yield a tan solid that was used in the next step without further purification. MS(ESI+) m/z 196 (M+H)+.
Quantity
0.035 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine
Reactant of Route 2
4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine
Reactant of Route 3
4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine
Reactant of Route 4
4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine
Reactant of Route 5
4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine
Reactant of Route 6
4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine

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